molecular formula C11H14N2O3 B12620960 N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine CAS No. 919765-66-5

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine

Cat. No.: B12620960
CAS No.: 919765-66-5
M. Wt: 222.24 g/mol
InChI Key: OMGYMJJTQVAHEE-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine is a heterocyclic compound that features a pyrano-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a glycine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid

Uniqueness

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine is unique due to its specific substitution pattern and the presence of the glycine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 502612-49-9
  • Structure : The compound features a pyrano[3,2-b]pyridine core which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts. Below are the key areas of its biological activity:

1. Antidiabetic Activity

Research indicates that derivatives of pyrano[3,2-b]pyridine compounds can enhance insulin sensitivity and glucose uptake in muscle and fat cells. For instance, studies have shown that certain derivatives can significantly reduce blood glucose levels without adversely affecting circulating insulin levels .

2. Antimicrobial Activity

Pyrano[3,2-b]pyridine derivatives have demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains, with minimum inhibitory concentrations (MIC) often below 25 µM. The structure-activity relationship suggests that specific substitutions on the phenyl ring enhance antimicrobial efficacy .

3. Antitumor Activity

Preliminary studies on the cytotoxic effects of this compound have indicated moderate activity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes critical for tumor growth and bacterial survival.
  • Modulation of Signaling Pathways : The compound may influence pathways related to glucose metabolism and cell proliferation.

Case Study 1: Antidiabetic Effects

A study evaluated the effect of a pyrano[3,2-b]pyridine derivative on insulin sensitivity in mouse adipocytes. The results showed a significant increase in glucose uptake at concentrations ranging from 0.3 to 100 µM, suggesting potential for managing diabetes through enhanced metabolic pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study against various bacterial strains, a series of pyrano[3,2-b]pyridine derivatives were assessed for their MIC values. The most active compounds exhibited MIC values as low as 10 µM against resistant strains of M. tuberculosis, highlighting their potential as novel antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidiabeticIncreased glucose uptake in adipocytes
AntimicrobialEffective against M. tuberculosis (MIC < 25 µM)
AntitumorModerate cytotoxicity in ovarian cancer cells

Properties

CAS No.

919765-66-5

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-[3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl(methyl)amino]acetic acid

InChI

InChI=1S/C11H14N2O3/c1-13(7-10(14)15)8-4-6-16-9-3-2-5-12-11(8)9/h2-3,5,8H,4,6-7H2,1H3,(H,14,15)

InChI Key

OMGYMJJTQVAHEE-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1CCOC2=C1N=CC=C2

Origin of Product

United States

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